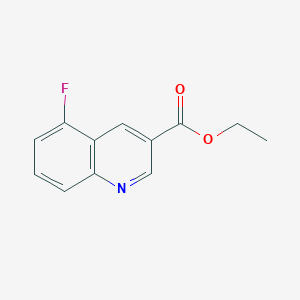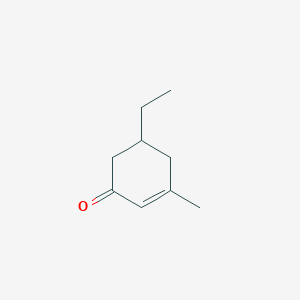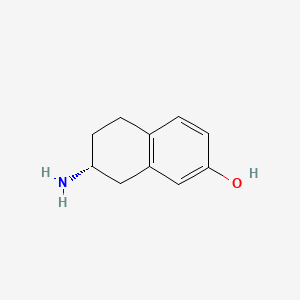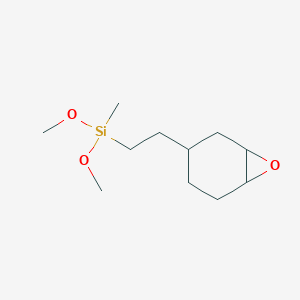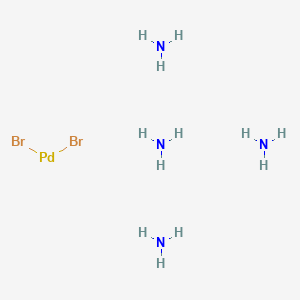
Bromure de tétraamminepalladium(II)
Vue d'ensemble
Description
Tetraamminepalladium(II) bromide is a chemical compound with the linear formula (NH3)4PdBr2 . It appears as a yellow powder .
Molecular Structure Analysis
The molecular structure of Tetraamminepalladium(II) bromide consists of a palladium atom at the center, surrounded by four ammonia (NH3) molecules and two bromide ions . The molecular weight of this compound is 334.35 g/mol .Physical And Chemical Properties Analysis
Tetraamminepalladium(II) bromide is a yellow powder with a melting point of over 150°C . It is soluble in water . The exact density and boiling point are not specified .Applications De Recherche Scientifique
Catalyseur dans les réactions chimiques
Le bromure de tétraamminepalladium(II) est souvent utilisé comme catalyseur dans diverses réactions chimiques . Sa forte réactivité et sa stabilité en font un choix idéal pour faciliter une large gamme de transformations chimiques.
Synthèse de nanoparticules de palladium
Ce composé sert de précurseur pour la synthèse de nanoparticules de palladium . Ces nanoparticules ont de nombreuses applications dans des domaines tels que la catalyse, l'électronique et la médecine.
Réduction des nitrites en azote
Les nanoparticules de palladium synthétisées à partir de bromure de tétraamminepalladium(II) se sont avérées être des catalyseurs efficaces pour la réduction sélective des nitrites en azote .
Synthèse de catalyseurs complexes
Le bromure de tétraamminepalladium(II) peut être utilisé pour synthétiser des catalyseurs complexes . Ces catalyseurs peuvent être immobilisés sur différents substrats, ce qui conduit à une activité catalytique élevée.
Analyse des métaux traces
En raison de sa grande pureté, le bromure de tétraamminepalladium(II) est utilisé dans l'analyse des métaux traces . Il aide à la détection et à la quantification des métaux traces dans divers échantillons.
Recherche et développement
Le bromure de tétraamminepalladium(II) est utilisé dans la recherche scientifique et le développement . Ses propriétés uniques en font un sujet d'intérêt dans diverses études de recherche.
Safety and Hazards
Tetraamminepalladium(II) bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Tetraamminepalladium(II) bromide is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The mode of action of Tetraamminepalladium(II) bromide involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate .
Biochemical Pathways
Tetraamminepalladium(II) bromide affects various biochemical pathways depending on the specific reaction it is catalyzing. For instance, it has been used to prepare Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .
Result of Action
The result of Tetraamminepalladium(II) bromide’s action is the facilitation of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed more quickly and efficiently .
Propriétés
IUPAC Name |
azane;dibromopalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSMPASLSGGOC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Br[Pd]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12N4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583829 | |
| Record name | Dibromopalladium--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44463-62-9 | |
| Record name | Dibromopalladium--ammonia (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminepalladium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




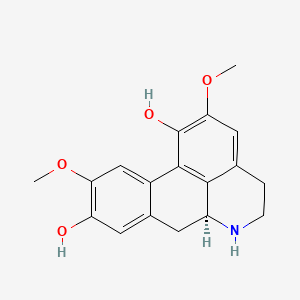

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
